molecular formula C16H18N2O2S B2596779 2-amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 83822-33-7

2-amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2596779
CAS No.: 83822-33-7
M. Wt: 302.39
InChI Key: ZVCHKLYMJWMDHO-UHFFFAOYSA-N
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Description

2-amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H18N2O2S and its molecular weight is 302.39. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Studies have shown that certain derivatives of 2-amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit antibacterial and antifungal properties. The molecular structure of these compounds, including the presence of intramolecular hydrogen bonds, plays a critical role in their biological activity. Notably, the m-toluidine and p-toluidine rings in these compounds are aligned in specific orientations relative to the thiophene ring, which may contribute to their effectiveness against microbial pathogens (Vasu et al., 2005).

Cytostatic, Antitubercular, and Anti-inflammatory Potential

Research into azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has revealed their potential for cytostatic, antitubercular, and anti-inflammatory activities. The synthesis and analysis of these compounds have been optimized, allowing for the prediction of their biological activity and the development of leading compounds with specified pharmacological properties. This opens avenues for further molecular design and the synthesis of active pharmaceutical substances with potential benefits in medical chemistry and pharmaceutical science (Chiriapkin et al., 2021).

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

A series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have demonstrated promising antiarrhythmic, serotonin antagonist, and antianxiety activities. The synthesis of these compounds involves initial reactions with different organic reagents, followed by screenings for their pharmacological activities. Such studies not only contribute to the understanding of the compounds' biological actions but also pave the way for the development of new therapeutic agents (Amr et al., 2010).

Synthesis and Characterization of Biologically Active Compounds

Efforts in synthesizing and characterizing biologically active compounds derived from this compound have led to the discovery of novel chemical structures with potential antibiotic and antibacterial properties. Such compounds have been synthesized through various chemical reactions, including the use of different reagents and conditions, highlighting the versatility and potential of this chemical scaffold in drug discovery (Ahmed, 2007).

Properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-20-11-8-6-10(7-9-11)18-16(19)14-12-4-2-3-5-13(12)21-15(14)17/h6-9H,2-5,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCHKLYMJWMDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972155
Record name 2-Amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5671-21-6
Record name 2-Amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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